Predicted pKa and Electronic Profile vs. 2-(Trifluoromethyl)pyridine
The presence of the 4-nitro group dramatically alters the pyridine ring's electronic properties compared to the parent 2-(trifluoromethyl)pyridine. This is reflected in the predicted pKa (most acidic) value, which provides a quantifiable measure of the ring's electron deficiency and, consequently, its increased susceptibility to nucleophilic attack. A more acidic proton indicates a more electron-deficient and reactive ring system [1].
| Evidence Dimension | Predicted pKa (most acidic) |
|---|---|
| Target Compound Data | 4.78 ± 0.10 (Predicted) |
| Comparator Or Baseline | 2-(Trifluoromethyl)pyridine: pKa ~5.3 (for conjugate acid) |
| Quantified Difference | Approximately 0.5 pKa units lower, indicating increased electron deficiency and enhanced reactivity towards nucleophiles. |
| Conditions | Calculated property, 25 °C |
Why This Matters
This quantitative difference confirms 4-Nitro-2-(trifluoromethyl)pyridine is a more activated electrophile than its non-nitrated counterpart, directly impacting the rate and outcome of key reactions like SNAr.
- [1] NV Chem. 4-Nitro-2-(trifluoromethyl)pyridine Predicted Physical Properties. View Source
